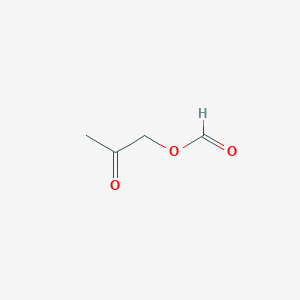2-Propanone, 1-(formyloxy)-
CAS No.: 10258-70-5
Cat. No.: VC18859767
Molecular Formula: C4H6O3
Molecular Weight: 102.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10258-70-5 |
|---|---|
| Molecular Formula | C4H6O3 |
| Molecular Weight | 102.09 g/mol |
| IUPAC Name | 2-oxopropyl formate |
| Standard InChI | InChI=1S/C4H6O3/c1-4(6)2-7-3-5/h3H,2H2,1H3 |
| Standard InChI Key | WNVAJGCMEDTLIE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)COC=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a propanone core () modified by a formyloxy substituent at the 1-position. This configuration introduces steric and electronic effects that influence its behavior in chemical reactions. The carbonyl group () of the ketone and the ester linkage () create polar regions, enhancing solubility in organic solvents like ethyl acetate and dichloromethane .
The ester group increases molecular weight and boiling point relative to simpler propanone derivatives like acetone (, bp 56°C) .
Synthesis and Manufacturing
Esterification Routes
The compound is synthesized via esterification of 1-hydroxy-2-propanone with formic acid under acidic catalysis. Alternative methods include:
-
Transesterification: Reaction of 1-acetoxy-2-propanone with formate esters.
-
Acylation: Treatment of 1-hydroxy-2-propanone with formyl chloride in the presence of a base .
These routes parallel the synthesis of 2-propanone, 1-(1-oxopropoxy)-, where propionic acid derivatives are used instead of formic acid .
Reactivity and Chemical Behavior
Hydrolysis
The formyloxy group undergoes hydrolysis in aqueous media:
This reaction is accelerated under acidic or basic conditions, making the compound sensitive to moisture .
Nucleophilic Substitution
The electron-deficient carbonyl carbon participates in nucleophilic additions. For instance, reaction with amines yields Schiff bases, while Grignard reagents produce tertiary alcohols .
Applications and Functional Utility
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing β-keto esters, which are pivotal in producing non-steroidal anti-inflammatory drugs (NSAIDs) and anticoagulants . Its role mirrors that of 1-(1-oxopropoxy)-2-propanone in generating prodrug derivatives .
Polymer Chemistry
As a cross-linking agent, it enhances the thermal stability of polyesters and polyurethanes. The formyloxy group decomposes at elevated temperatures, releasing volatile byproducts that create porous structures .
Comparative Analysis with Related Compounds
Functional Group Effects
The formyloxy derivative’s bifunctional nature enables diverse transformations compared to halogenated or aryl-substituted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume